1-(2,4-Dimethylbenzoylamino)-2-propanol
Description
1-(2,4-Dimethylbenzoylamino)-2-propanol is a synthetic organic compound characterized by a 2-propanol backbone substituted with a 2,4-dimethylbenzoylamino group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromatic hydrophobicity from the dimethylbenzoyl moiety. The compound’s solubility and stability are likely influenced by the electron-donating methyl groups on the benzoyl ring, which may enhance steric hindrance and metabolic resistance compared to simpler derivatives .
Properties
IUPAC Name |
N-(2-hydroxypropyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-11(9(2)6-8)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBGLVXBIFXWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dimethylbenzoylamino)-2-propanol typically involves the reaction of 2,4-dimethylbenzoic acid with an appropriate amine and alcohol under controlled conditions. The process may include steps such as esterification, amidation, and reduction. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-(2,4-Dimethylbenzoylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethylbenzoylamino)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoylamino)-2-propanol involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,4-dimethylbenzoylamino)-2-propanol with structurally related 2-propanol derivatives, focusing on molecular features, applications, and key properties.
Table 1: Structural and Functional Comparisons
Functional Group Analysis
- Aromatic Substituents: The 2,4-dimethylbenzoyl group in the target compound contrasts with propranolol’s naphthyloxy moiety and fluconazole’s difluorophenyl-triazole system .
- Amino Alcohol Backbone: Shared with β-blockers (propranolol) and local anesthetics (hexylcaine), the 2-propanol structure enables hydrogen bonding, influencing solubility and receptor interactions. However, the dimethylbenzoylamino group lacks the ionizable amine seen in propranolol, which is critical for adrenergic receptor binding .
Physicochemical Properties
- Solubility : Fluconazole’s triazole groups enhance water solubility (slight) compared to the hydrophobic benzoyl group in the target compound . Hexylcaine’s ester linkage improves lipid solubility, favoring nerve membrane penetration .
- Stability: The dimethylbenzoylamino group may confer oxidative stability over compounds with unsaturated or halogenated groups (e.g., fluconazole’s difluorophenyl ring) .
Industrial and Pharmacological Relevance
- Drug Development: Propranolol and hexylcaine are clinically validated, whereas the target compound’s applications remain speculative. Its structure aligns with intermediates in β-blocker synthesis but lacks the isopropylamino group critical for β-adrenergic activity .
- Chemical Synthesis: Similar to 1-(cyclohexylamino)-2-propanol , the compound could serve as a building block for specialty chemicals, though its complex substitution may complicate scalability.
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